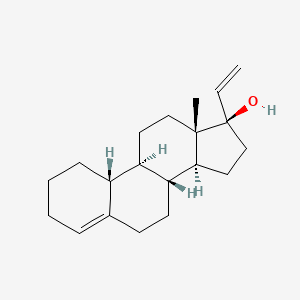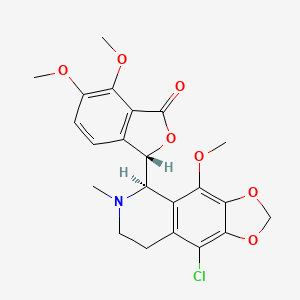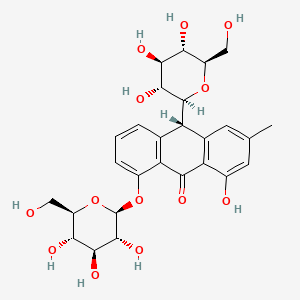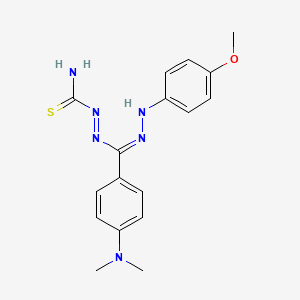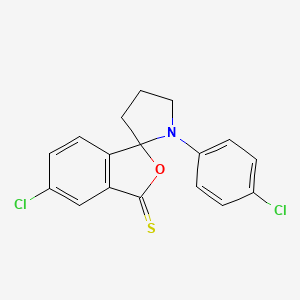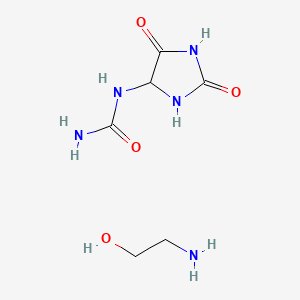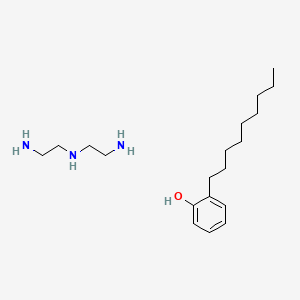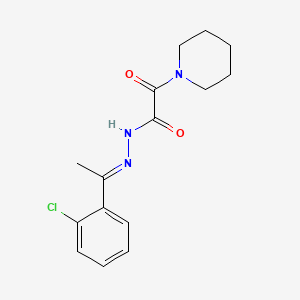
(E)-alpha-Oxo-1-piperidineacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ácido alfa-oxo-1-piperidinacético (1-(2-clorofenil)etilidene)hidrazida es un compuesto orgánico complejo que presenta un anillo de piperidina, un grupo clorofenilo y una porción de hidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-ácido alfa-oxo-1-piperidinacético (1-(2-clorofenil)etilidene)hidrazida típicamente implica la condensación de (E)-1-(2-clorofenil)etilidenehidrazina con ácido alfa-oxo-1-piperidinacético. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol bajo condiciones de reflujo. Luego, la mezcla de reacción se enfría y el producto se aísla por filtración y se purifica por recristalización.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar procesos de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-ácido alfa-oxo-1-piperidinacético (1-(2-clorofenil)etilidene)hidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de hidrazina.
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en condiciones básicas para sustituir el átomo de cloro en el grupo clorofenilo.
Productos principales
Oxidación: Derivados oxo con estados de oxidación incrementados.
Reducción: Derivados de hidrazina con grupos funcionales reducidos.
Sustitución: Derivados sustituidos con varios grupos funcionales que reemplazan el átomo de cloro.
Aplicaciones Científicas De Investigación
(E)-ácido alfa-oxo-1-piperidinacético (1-(2-clorofenil)etilidene)hidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a su estructura química única.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (E)-ácido alfa-oxo-1-piperidinacético (1-(2-clorofenil)etilidene)hidrazida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se esté estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de piperidina: Compuestos como la piperina y la piperidinona comparten la estructura del anillo de piperidina.
Hidrazidas: Compuestos como la isoniacida y la hidralazina contienen el grupo funcional hidrazida.
Singularidad
(E)-ácido alfa-oxo-1-piperidinacético (1-(2-clorofenil)etilidene)hidrazida es único debido a la combinación de su anillo de piperidina, grupo clorofenilo y porción de hidrazida. Esta estructura única imparte propiedades químicas y biológicas específicas que la diferencian de otros compuestos similares.
Propiedades
Número CAS |
133662-07-4 |
|---|---|
Fórmula molecular |
C15H18ClN3O2 |
Peso molecular |
307.77 g/mol |
Nombre IUPAC |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-oxo-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C15H18ClN3O2/c1-11(12-7-3-4-8-13(12)16)17-18-14(20)15(21)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,18,20)/b17-11+ |
Clave InChI |
URMFHRFOZHAJGB-GZTJUZNOSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C(=O)N1CCCCC1)/C2=CC=CC=C2Cl |
SMILES canónico |
CC(=NNC(=O)C(=O)N1CCCCC1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



